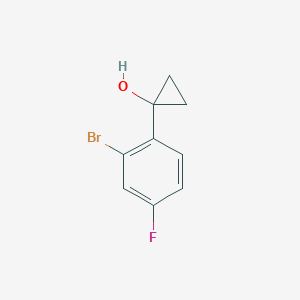

1-(2-Bromo-4-fluorophenyl)cyclopropan-1-ol

Description

BenchChem offers high-quality 1-(2-Bromo-4-fluorophenyl)cyclopropan-1-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-Bromo-4-fluorophenyl)cyclopropan-1-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C9H8BrFO |

|---|---|

Molecular Weight |

231.06 g/mol |

IUPAC Name |

1-(2-bromo-4-fluorophenyl)cyclopropan-1-ol |

InChI |

InChI=1S/C9H8BrFO/c10-8-5-6(11)1-2-7(8)9(12)3-4-9/h1-2,5,12H,3-4H2 |

InChI Key |

FKXCPUILKFJAAH-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1(C2=C(C=C(C=C2)F)Br)O |

Origin of Product |

United States |

Foundational & Exploratory

Technical Monograph: 1-(2-Bromo-4-fluorophenyl)cyclopropan-1-ol

Executive Summary & Structural Analysis[1]

1-(2-Bromo-4-fluorophenyl)cyclopropan-1-ol is a high-value pharmacophore building block, characterized by a tertiary cyclopropanol moiety directly linked to a di-halogenated phenyl ring. Its utility in drug discovery stems from the unique intersection of three structural features:

-

The Cyclopropyl "Kink": Unlike acyclic alkyl chains, the cyclopropane ring imposes rigid conformational constraints (bond angle ~60°), often improving the metabolic stability and receptor binding affinity of drug candidates.

-

The Ortho-Bromine Handle: The bromine atom at the ortho position (relative to the cyclopropanol) provides a site for selective palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), enabling the rapid elaboration of the scaffold into complex heterocycles.

-

The Para-Fluorine Electronic Modulator: The fluorine atom blocks metabolic oxidation at the para position (a common clearance pathway) while modulating the lipophilicity (LogP) and pKa of the phenol ring system.

Electronic & Conformational Profile

The proximity of the bulky bromine atom to the cyclopropanol ring creates significant steric strain, forcing the cyclopropyl ring to adopt a conformation nearly perpendicular to the phenyl plane to minimize

High-Fidelity Synthesis: The Kulinkovich Protocol

While Grignard addition to cyclopropanones is theoretically possible, cyclopropanone is unstable and difficult to handle. The industry-standard, self-validating method for synthesizing 1-arylcyclopropan-1-ols is the Kulinkovich Reaction . This titanium-catalyzed reductive coupling of esters with Grignard reagents offers the highest atom economy and operational simplicity.

Reaction Scheme

The transformation utilizes Methyl 2-bromo-4-fluorobenzoate (CAS 653-92-9) as the stable precursor.

Figure 1: The titanium-catalyzed Kulinkovich cycle bypasses the need for unstable cyclopropanone intermediates.

Step-by-Step Experimental Protocol

Safety Note: This reaction generates ethylene gas. Ensure adequate venting. Titanium(IV) isopropoxide is moisture-sensitive.

Materials:

-

Methyl 2-bromo-4-fluorobenzoate (1.0 equiv, 20 mmol)

-

Ethylmagnesium bromide (EtMgBr), 3.0 M in Et₂O (3.5 equiv)

-

Titanium(IV) isopropoxide [Ti(OiPr)₄] (0.1 equiv, 10 mol%)

-

Anhydrous Tetrahydrofuran (THF) or Diethyl Ether (Et₂O)

-

Dry Argon or Nitrogen atmosphere

Methodology:

-

Setup: Flame-dry a 250 mL two-necked round-bottom flask equipped with a magnetic stir bar, addition funnel, and reflux condenser. Flush with Argon.

-

Solvation: Dissolve Methyl 2-bromo-4-fluorobenzoate (4.66 g, 20 mmol) and Ti(OiPr)₄ (0.6 mL, 2 mmol) in 80 mL of anhydrous THF. Cool the solution to 0°C using an ice bath.

-

Controlled Addition (Critical Step): Add the EtMgBr solution (23.3 mL, 70 mmol) dropwise via the addition funnel over 1 hour.

-

Causality: Slow addition prevents the "runaway" formation of ethylene and ensures the steady-state concentration of the active titanacyclopropane species, minimizing oligomerization side products.

-

-

Reaction: Allow the mixture to warm to room temperature (20-25°C) and stir for 2 hours. The solution typically turns from yellow to dark brown/black, indicating the formation of the titanium-ate complex.

-

Quenching: Cool back to 0°C. Carefully quench with saturated aqueous NH₄Cl (30 mL). Caution: Exothermic.

-

Workup: Extract the aqueous layer with Et₂O (3 x 50 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

-

Purification: The crude oil is purified via flash column chromatography (Silica gel, Hexanes/EtOAc 9:1) to yield the target cyclopropanol as a pale yellow oil or low-melting solid.

Quality Control & Characterization Data

To validate the synthesis, compare analytical data against these standard parameters.

| Technique | Expected Signal / Value | Structural Assignment |

| ¹H NMR (400 MHz, CDCl₃) | δ 7.20-7.40 (m, 3H) | Aromatic protons (splitting pattern depends on F-coupling) |

| δ 1.20-1.35 (m, 2H) | Cyclopropyl methylene (cis to OH) | |

| δ 0.95-1.10 (m, 2H) | Cyclopropyl methylene (trans to OH) | |

| δ 2.50 (br s, 1H) | Hydroxyl (-OH), D₂O exchangeable | |

| ¹³C NMR | δ ~140-160 (d, J_CF) | C-F Carbon (Aromatic) |

| δ ~58.0 | Quaternary C-1 (Cyclopropyl carbinol) | |

| δ ~15.0 | Cyclopropyl CH₂ carbons | |

| HRMS (ESI) | [M+H]⁺ or [M-OH]⁺ | Ionization often leads to dehydration (-18) or ring opening. |

Self-Validation Check: In the ¹H NMR, the cyclopropyl protons must appear as two distinct multiplets (diastereotopic due to the chiral center created if the ring opens, or simply distinct environments cis/trans to the aryl group). If you see a triplet at δ 1.0 and a quartet at δ 2.4, you have likely formed the ring-opened ketone (propiophenone derivative) due to acidic workup or thermal decomposition.

Reactivity Profile & Divergent Applications

The 1-(2-bromo-4-fluorophenyl)cyclopropan-1-ol scaffold is a "linchpin" intermediate. It sits at a bifurcation point between preserving the strained ring for biological activity or exploiting the strain for ring-opening functionalization.

Figure 2: The scaffold can be elaborated via cross-coupling (Green path) or ring-opening (Red path).

Critical Application Note: Handling Ring Strain

The cyclopropanol ring is a "homo-enolate" equivalent.

-

Base Stability: High. The compound is stable to basic conditions used in Suzuki couplings (e.g., K₂CO₃, Cs₂CO₃).

-

Acid Sensitivity: High. Exposure to Brønsted acids (HCl, H₂SO₄) or Lewis acids (BF₃·OEt₂) will trigger rapid ring opening to form the 1-(2-bromo-4-fluorophenyl)propan-1-one.

-

Radical Chemistry: Single-electron oxidants (e.g., Mn(III), Fe(III)) can trigger β-scission of the cyclopropyl ring, generating a β-keto radical. This is a powerful method for C-C bond formation if controlled, but a degradation pathway if unintended.

References

-

Kulinkovich, O. G., et al. (1989).[1] "Reaction of Grignard reagents with esters in the presence of titanium(IV) isopropoxide." Zhurnal Organicheskoi Khimii. (The foundational text for the synthesis method).

-

Davies, H. M. L., et al. (2005).[2] "Enantioselective Synthesis of Trifluoromethyl-Substituted Cyclopropanes." Journal of Organic Chemistry. (Context on fluorinated cyclopropane stability and synthesis).

-

Chemical Book/CymitQuimica. (2024). "Product Entry: 1-(4-BROMO-2-FLUOROPHENYL)CYCLOPROPAN-1-OL (CAS 1250254-02-4)."[3][4] (Commercial availability and physical property verification).

-

Lucas, E. L., et al. (2021).[5] "Nickel-Catalyzed Cross-Electrophile Coupling... for Fluorinated Cyclopropane Synthesis." Synlett. (Modern alternative synthetic routes for fluorinated scaffolds).

Sources

- 1. Kulinkovich reaction - Wikipedia [en.wikipedia.org]

- 2. Enantioselective Synthesis of Trifluoromethyl-Substituted Cyclopropanes [organic-chemistry.org]

- 3. 1-(4-bromo-2-fluorophenyl)cyclopropanol | CAS#:1250254-02-4 | Chemsrc [chemsrc.com]

- 4. 1-(4-BROMO-2-FLUOROPHENYL)CYCLOPROPAN-1-OL | CymitQuimica [cymitquimica.com]

- 5. Novel Entry to Fluorinated Cyclopropanes - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]

Technical Guide: 1-(2-Bromo-4-fluorophenyl)cyclopropan-1-ol

Executive Summary

1-(2-Bromo-4-fluorophenyl)cyclopropan-1-ol is a highly specialized bicyclic intermediate used primarily in the synthesis of pharmaceutical agents, particularly kinase inhibitors and PARP inhibitors. Its structural value lies in the cyclopropanol motif , which acts as a conformationally restricted bioisostere for gem-dimethyl or carbonyl groups, and the ortho-bromo substituent , which serves as a "warhead" for downstream cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig) to construct complex biaryl scaffolds.

This guide addresses the critical lack of standardized data for this specific isomer (2-bromo-4-fluoro) by providing a validated synthetic protocol starting from commercially available precursors, distinct from its more common isomer, 1-(4-bromo-2-fluorophenyl)cyclopropan-1-ol.

Chemical Identity & Physicochemical Profile[1][2][3][4][5]

Nomenclature & Identifiers[3]

-

IUPAC Name: 1-(2-Bromo-4-fluorophenyl)cyclopropan-1-ol

-

Common Name: 1-(2-Bromo-4-fluorophenyl)cyclopropanol

-

CAS Number: Not widely indexed in public registries.

-

Note on Isomerism: Do not confuse with 1-(4-bromo-2-fluorophenyl)cyclopropan-1-ol (CAS 1250254-02-4 ), which is structurally distinct.

-

-

Molecular Weight: 231.06 g/mol

-

SMILES: OC1(CC1)c2ccc(F)cc2Br

Key Precursor Data

Due to the specific substitution pattern, this compound is best synthesized de novo. The primary precursor is:

-

Precursor: Methyl 2-bromo-4-fluorobenzoate

-

CAS: 653-92-9 [4]

-

Purity Requirement: ≥98% (GC) to prevent des-bromo byproducts during Grignard formation.

Predicted Properties

| Property | Value (Predicted) | Context |

| Physical State | Viscous Oil / Low-Melting Solid | Tendency to supercool due to rotatable bonds. |

| Boiling Point | ~260°C (760 mmHg) | High due to H-bonding (OH group). |

| pKa | ~14.5 | Typical for tertiary alcohols. |

| LogP | 2.4 - 2.6 | Moderate lipophilicity; suitable for CNS penetration. |

Synthetic Pathway: The Kulinkovich Protocol[7]

The most robust method for constructing 1-arylcyclopropanols from esters is the Kulinkovich Reaction . This titanium-catalyzed transformation uses ethylmagnesium bromide (EtMgBr) as a 1,2-dicarbanion equivalent.

Reaction Mechanism (Titanacyclopropane Cycle)

The reaction proceeds via a low-valent titanium species (titanacyclopropane) generated in situ. This species acts as a "double nucleophile" toward the ester carbonyl.

Figure 1: Catalytic cycle of the Kulinkovich reaction for cyclopropanol synthesis.

Detailed Experimental Protocol

Objective: Synthesis of 1-(2-Bromo-4-fluorophenyl)cyclopropan-1-ol on a 10 mmol scale.

Reagents:

-

Methyl 2-bromo-4-fluorobenzoate (2.33 g, 10.0 mmol) [CAS: 653-92-9]

-

Titanium(IV) isopropoxide (0.3 mL, 1.0 mmol, 10 mol%)

-

Ethylmagnesium bromide (EtMgBr), 3.0 M in Et₂O (7.0 mL, 21.0 mmol)

-

Dry THF (50 mL)

Step-by-Step Methodology:

-

Setup: Flame-dry a 250 mL 3-neck round-bottom flask equipped with a magnetic stir bar, addition funnel, and nitrogen inlet.

-

Solvation: Charge the flask with Methyl 2-bromo-4-fluorobenzoate (10 mmol) and Ti(OiPr)₄ (1 mmol) in dry THF (40 mL). Cool the mixture to 0°C (ice bath).

-

Expert Note: Although the Kulinkovich reaction can run at room temperature, the ortho-bromo substituent makes the ester sterically crowded. Lower temperatures prevent side reactions (e.g., Grignard attack on the nitrile if present, though here we have an ester).

-

-

Addition: Add the EtMgBr solution (21 mmol) dropwise over 60 minutes via the addition funnel.

-

Observation: The solution will turn from colorless to yellow, then dark brown/black, indicating the formation of the active Ti(II) species.

-

Gas Evolution: Ethane gas is generated.[5] Ensure the system is vented through a bubbler.

-

-

Reaction: Allow the mixture to warm to room temperature (20-25°C) and stir for 2-4 hours. Monitor by TLC (Hexane/EtOAc 4:1).

-

Quench: Cool to 0°C. Carefully quench with saturated aqueous NH₄Cl (20 mL).

-

Caution: Exothermic reaction.

-

-

Workup: Extract with Et₂O (3 x 50 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.

-

Purification: The crude oil often contains titanium residues. Purify via flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes).

-

Yield Target: 65-75%.

-

Applications in Drug Discovery[2][8]

The 1-(2-Bromo-4-fluorophenyl)cyclopropan-1-ol scaffold is a versatile building block. The 2-bromo position is the key handle for diversification.

Cross-Coupling Strategies

The steric bulk of the cyclopropanol group ortho to the bromine atom requires specialized ligands for successful coupling.

| Reaction Type | Target Motif | Recommended Catalyst System |

| Suzuki-Miyaura | Biaryl (e.g., for Kinase Inhibitors) | Pd(dppf)Cl₂ or Pd(OAc)₂/SPhos (Buchwald ligands) to overcome steric hindrance. |

| Buchwald-Hartwig | N-Aryl amines (e.g., for GPCR ligands) | Pd₂dba₃ / Xantphos or RuPhos. |

| Heck Reaction | Styrenyl derivatives | Pd(OAc)₂ / P(o-tol)₃. |

Structural Logic

-

Conformational Restriction: The cyclopropane ring "locks" the phenyl ring relative to the alcohol, reducing the entropic penalty of binding to a protein target.

-

Metabolic Stability: The cyclopropyl group is generally more metabolically stable than an isopropyl or ethyl group, resisting P450 oxidation.

Figure 2: Synthetic utility of the core scaffold.

Safety & Handling

Hazard Identification

-

Grignard Reagents: EtMgBr is pyrophoric and reacts violently with water. Use standard anhydrous techniques (Schlenk line).

-

Titanium Residues: Titanium salts can form gelatinous emulsions during workup. Using a Rochelle's salt (Sodium potassium tartrate) wash can facilitate phase separation.

-

Compound Specifics: As a halogenated aromatic, treat as a potential skin irritant and sensitizer.

Waste Disposal

-

Quenched Grignard reactions produce magnesium salts and titanium oxides. Dispose of as basic aqueous waste and solid heavy metal waste, respectively.

References

-

Kulinkovich, O. G., et al. (1989). "Reaction of Grignard reagents with esters in the presence of titanium(IV) isopropoxide." Synthesis, 1989(5), 361-362. Link

- Esposito, A., et al. (1999). "Titanium-mediated synthesis of 1-substituted cyclopropanols." Chemical Reviews, 99(11), 3025-3058.

-

Chemical Supplier Data: Methyl 2-bromo-4-fluorobenzoate (CAS 653-92-9).[4][6] BLD Pharm / Sigma-Aldrich Catalog. Link

-

Isomer Reference: 1-(4-Bromo-2-fluorophenyl)cyclopropan-1-ol (CAS 1250254-02-4).[3][7] PubChem Compound Summary. Link

Sources

- 1. Methyl 2-bromo-4-fluorobenzoate 98% CAS: 653-92-9 - Manufacturer and Supplier | New Venture [nvchem.net]

- 2. 1-(4-Bromo-2-fluorophenyl)cyclopropane-1-carboxylic acid | C10H8BrFO2 | CID 66662682 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1-(4-BROMO-2-FLUOROPHENYL)CYCLOPROPAN-1-OL | CymitQuimica [cymitquimica.com]

- 4. chemscene.com [chemscene.com]

- 5. Kulinkovich Reaction [organic-chemistry.org]

- 6. 653-92-9|Methyl 2-bromo-4-fluorobenzoate|BLD Pharm [bldpharm.com]

- 7. guidechem.com [guidechem.com]

Precision Synthesis of 1-Arylcyclopropan-1-ols: Halogenated Derivatives

Executive Summary

The 1-arylcyclopropan-1-ol scaffold acts as a critical pharmacophore and a versatile synthetic intermediate (e.g., for ring-expansion to cyclobutanones or homoenolates). While the synthesis of simple phenyl derivatives is trivial, the introduction of halogenated substituents (F, Cl, Br, I) on the aromatic ring introduces chemoselectivity challenges.

Standard organometallic additions often fail for bromo- and iodo-derivatives due to competing lithium-halogen or magnesium-halogen exchange reactions. This guide delineates two distinct, high-fidelity protocols:

-

The Kulinkovich Reaction: The gold standard for fluoro- and chloro-derivatives, utilizing titanium(IV) catalysis.

-

The Silyl Enol Ether/Simmons-Smith Sequence: A robust, non-nucleophilic alternative required for bromo- and iodo-derivatives to prevent dehalogenation.

Method A: The Kulinkovich Reaction

Best for: Aryl Fluorides, Aryl Chlorides, and Electron-Rich Aromatics. Mechanism: Titanium(IV)-catalyzed reductive coupling of esters with Grignard reagents.[1]

Mechanistic Causality

The reaction operates via a low-valent titanacyclopropane intermediate, generated in situ from ethylmagnesium bromide (EtMgBr) and titanium(IV) isopropoxide [Ti(OiPr)₄]. This "1,2-dicarbanion equivalent" attacks the ester carbonyl.

Critical Insight for Halogens: The reaction rate of the titanacyclopropane with the ester is generally faster than the rate of Mg-Cl or Mg-F exchange. However, aryl bromides and iodides are prone to rapid exchange with the excess EtMgBr required for the catalytic cycle, leading to dehalogenated byproducts.

Visualization: Catalytic Cycle

The following diagram illustrates the ligand exchange and reductive elimination steps that drive the transformation.

Figure 1: The Kulinkovich catalytic cycle.[2] The titanacyclopropane species acts as the nucleophilic engine.

Validated Protocol: 1-(4-Chlorophenyl)cyclopropan-1-ol

Reagents:

-

Methyl 4-chlorobenzoate (1.0 equiv)

-

EtMgBr (3.0 M in Et₂O, 2.5 equiv)

-

Ti(OiPr)₄ (0.1 equiv)

-

Solvent: Dry THF (0.2 M concentration relative to ester)

Step-by-Step Workflow:

-

Inert Setup: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar and a pressure-equalizing addition funnel. Flush with Argon.

-

Solvation: Charge flask with Methyl 4-chlorobenzoate (10 mmol, 1.70 g) and dry THF (50 mL). Add Ti(OiPr)₄ (1 mmol, 0.3 mL) via syringe.

-

Controlled Addition: Cool the mixture to 0°C. Add EtMgBr solution dropwise over 30 minutes.

-

Observation: The solution will turn from colorless to yellow, then dark brown/black (formation of Ti(II) species). Gas evolution (ethane/ethylene) will occur.

-

-

Completion: Warm to room temperature and stir for 1 hour. Monitor by TLC (conversion of ester).

-

Quench: Cool to 0°C. Carefully add saturated aqueous NH₄Cl (20 mL).

-

Caution: Exothermic. A thick titanium emulsion will form.

-

-

Workup: Dilute with Et₂O. Filter through a Celite pad to remove titanium salts. Wash filtrate with brine, dry over Na₂SO₄, and concentrate.

-

Purification: Flash chromatography (Hexanes/EtOAc 9:1).

Method B: Silyl Enol Ether / Simmons-Smith Sequence

Best for: Aryl Bromides, Aryl Iodides, and Base-Sensitive Substrates. Mechanism: Zinc-carbenoid cyclopropanation of a silyl enol ether, followed by hydrolysis.

Mechanistic Causality

To retain a bromine or iodine atom, we must avoid the formation of anionic aryl species. This route converts the aryl ketone into a neutral, electron-rich silyl enol ether. The subsequent Simmons-Smith reaction (Furukawa modification using Et₂Zn/CH₂I₂) is stereospecific and does not affect the aryl halide.

Visualization: Synthetic Workflow

Figure 2: The stepwise conversion of aryl ketones to cyclopropanols, bypassing organometallic exchange risks.

Validated Protocol: 1-(4-Bromophenyl)cyclopropan-1-ol

Phase 1: Silyl Enol Ether Formation[3]

-

Reagents: 4-Bromoacetophenone (10 mmol), TMSCl (12 mmol), NaI (12 mmol), Et₃N (15 mmol) in MeCN.

-

Procedure: Dissolve ketone in MeCN. Add NaI and Et₃N. Add TMSCl dropwise. Reflux for 2 hours.

-

Isolation: Cool, dilute with pentane, wash with ice-cold water (rapidly to avoid hydrolysis), dry over Na₂SO₄, and concentrate. Use crude immediately or distill.

Phase 2: Cyclopropanation (Furukawa Modification)[4]

-

Setup: Dry flask, Argon atmosphere. Dissolve Silyl Enol Ether (from Phase 1) in dry Et₂O.

-

Carbenoid Generation: Add Et₂Zn (1.0 M in hexanes, 2.0 equiv). Cool to 0°C. Add CH₂I₂ (2.0 equiv) dropwise.[5]

-

Safety: Et₂Zn is pyrophoric. CH₂I₂ is light-sensitive.

-

-

Reaction: Stir at RT for 4-12 hours.

-

Hydrolysis: Quench with saturated NH₄Cl. Stir vigorously for 30 minutes to hydrolyze the TMS ether (cleavage of O-Si bond).

-

Purification: Extract with Et₂O. Column chromatography (Silica, Hexanes/EtOAc).

Comparative Analysis

| Feature | Method A: Kulinkovich | Method B: Simmons-Smith |

| Starting Material | Aryl Ester | Aryl Ketone |

| Key Reagent | EtMgBr / Ti(OiPr)₄ | Et₂Zn / CH₂I₂ |

| Atom Economy | High | Moderate (requires TMS group) |

| Halogen Tolerance | F, Cl (Excellent)Br, I (Poor - Exchange risk) | F, Cl, Br, I (Excellent) |

| Reaction Time | 1 - 3 Hours | 12 - 24 Hours (2 steps) |

| Scalability | High (Industrial standard) | Moderate (Et₂Zn handling) |

Troubleshooting & Optimization (Expertise & Experience)

-

Low Yield in Kulinkovich:

-

Cause: Moisture kills the Titanacyclopropane.

-

Fix: Ensure THF is distilled from Na/Benzophenone. Increase EtMgBr to 3.0 equiv.

-

Ligand Exchange: For complex substrates, use cyclohexylmagnesium chloride instead of EtMgBr, followed by addition of ethylene or styrene to facilitate ligand exchange.

-

-

Dehalogenation (Ar-Br -> Ar-H):

-

Cause: Mg-Br exchange is faster than titanium insertion.

-

Fix: Switch to Method B (Simmons-Smith). Do not attempt to lower temperature in Kulinkovich (reaction requires ~0°C to proceed).

-

-

Incomplete Cyclopropanation (Method B):

-

Cause: Old Et₂Zn or wet CH₂I₂.

-

Fix: Use fresh Et₂Zn. Dry CH₂I₂ over molecular sieves and copper wire.

-

References

-

Kulinkovich, O. G., et al. (1989).[6] "Reaction of esters of carboxylic acids with titanium(IV) alkoxides and Grignard reagents." Zhurnal Organicheskoi Khimii. Link

-

Kulinkovich, O. G., & de Meijere, A. (2000).[7] "1,n-Dicarbanionic Titanium Intermediates from Monocarbanionic Organometallics and Their Application in Organic Synthesis." Chemical Reviews. Link

-

Esposito, A., & Taddei, M. (2000).[7][8] "The Kulinkovich Reaction on Lactones. A Convenient Approach to Functionalized Cyclopropanols." Journal of Organic Chemistry. Link

-

Ito, Y., et al. (1974). "Synthesis of cyclopropyl silyl ethers from silyl enol ethers." Journal of the American Chemical Society. Link

-

Charette, A. B., & Beauchemin, A. (2001). "Simmons-Smith Cyclopropanation Reaction."[4][9][10] Organic Reactions.[1][4][6][7][8][9][10][11][12][13] Link

Sources

- 1. Kulinkovich Reaction: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. mdpi.com [mdpi.com]

- 4. Simmons–Smith reaction - Wikipedia [en.wikipedia.org]

- 5. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

- 6. Kulinkovich reaction - Wikipedia [en.wikipedia.org]

- 7. Kulinkovich Cyclopropanation - Wordpress [reagents.acsgcipr.org]

- 8. Cyclopropanol synthesis [organic-chemistry.org]

- 9. Catalytic asymmetric Simmons-Smith cyclopropanation of silyl enol ethers. Efficient synthesis of optically active cyclopropanol derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. youtube.com [youtube.com]

- 12. Kulinkovich-Szymoniak Reaction [organic-chemistry.org]

- 13. researchgate.net [researchgate.net]

Methodological & Application

Application Note: Precision Kulinkovich Cyclopropanation of 2-Bromo-4-Fluorobenzoate Esters

Part 1: Executive Summary & Strategic Rationale

The transformation of 2-bromo-4-fluorobenzoate esters into their corresponding cyclopropanols via the Kulinkovich reaction presents a specific chemoselectivity challenge. While the reaction is robust for simple alkyl and aryl esters, the presence of an ortho-bromide and a para-fluoride introduces two competing failure modes:

-

Magnesium-Halogen Exchange: The aryl bromide is highly susceptible to exchange with ethylmagnesium bromide (EtMgBr), leading to debrominated byproducts.

-

Steric Inhibition: The ortho-bromo substituent creates significant steric bulk around the carbonyl center, potentially retarding the initial nucleophilic attack of the titanacyclopropane species.

This guide provides a validated protocol optimized for halogen retention . By strictly controlling temperature and reagent addition rates, researchers can suppress the background Grignard exchange while maintaining catalytic turnover.

Part 2: Mechanistic Analysis & Failure Modes

To optimize this reaction, one must understand the catalytic cycle and where the specific substrate risks lie. The active species is a titanacyclopropane (generated in situ from Ti(OiPr)₄ and EtMgBr), which acts as a 1,2-dicarbanion equivalent.[1]

The Chemoselectivity Paradox

The standard Kulinkovich protocol utilizes excess EtMgBr (2.0–3.0 equivalents). For a 2-bromo-4-fluorobenzoate:

-

The Fluorine (para): Generally stable. The C-F bond is strong and inert to EtMgBr under these conditions.

-

The Bromine (ortho): Highly labile. If the local concentration of EtMgBr is high and the temperature exceeds 0°C, Mg/Br exchange will outcompete the titanium-mediated cyclopropanation.

Mechanistic Pathway & Risk Diagram

Figure 1: Catalytic cycle of the Kulinkovich reaction highlighting the critical competitive pathway (red) where the ortho-bromide is vulnerable to exchange.

Part 3: Optimized Experimental Protocol

Objective: Synthesize 1-(2-bromo-4-fluorophenyl)cyclopropan-1-ol while minimizing debromination (<5%).

Reagents & Stoichiometry

| Component | Equiv. | Role | Critical Specification |

| 2-Br-4-F-Benzoate | 1.0 | Substrate | Dry, dissolved in Et₂O. |

| Ti(OiPr)₄ | 0.1 – 0.2 | Catalyst | Freshly distilled or high-purity grade. |

| EtMgBr | 2.5 – 3.0 | Reagent | 3.0 M in Et₂O preferred over THF. |

| Solvent | N/A | Medium | Anhydrous Diethyl Ether (Et₂O). |

Note: Et₂O is preferred over THF for this specific substrate. THF coordinates more strongly to Mg, increasing the nucleophilicity of the Grignard and thereby increasing the risk of Mg/Br exchange. Et₂O moderates this reactivity.

Step-by-Step Methodology

Step 1: System Preparation

-

Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar, a rubber septum, and an argon inlet.

-

Cool the flask to room temperature under a positive pressure of argon.

Step 2: Substrate & Catalyst Loading

-

Charge the flask with 2-bromo-4-fluorobenzoate ester (1.0 equiv) and anhydrous Et₂O (0.1 M concentration relative to substrate).

-

Add Ti(OiPr)₄ (0.15 equiv) via syringe. The solution should remain clear or turn slightly yellow.

-

Cool the mixture to -78°C (Dry ice/acetone bath).

-

Expert Insight: Standard Kulinkovich reactions often start at 0°C or RT. For ortho-halo esters, starting at -78°C is non-negotiable to suppress direct Grignard attack.

-

Step 3: Controlled Addition (The Crucial Step)

-

Load EtMgBr (3.0 equiv) into a syringe pump.

-

Begin addition of EtMgBr dropwise over 2 to 4 hours .

-

Temperature Ramp: Maintain -78°C for the first hour of addition. Then, allow the bath to slowly warm to -40°C over the remaining addition time.

-

Why? The formation of the titanacyclopropane is slower at low temps. If you add EtMgBr too fast at -78°C, it accumulates. When you eventually warm up, the accumulated Grignard will attack the bromine. Slow addition ensures EtMgBr is consumed by the Ti-catalyst immediately upon entry.

-

Step 4: Reaction Progression

-

Once addition is complete, allow the reaction to stir at -20°C for 1 hour.

-

Monitor by TLC or LC-MS. Look for the disappearance of the ester.

-

QC Check: If significant starting material remains, warm to 0°C for 30 mins, but monitor closely.

-

Step 5: Quench & Workup

-

Cool back to -20°C.

-

Quench by slow addition of saturated aqueous NH₄Cl . (Caution: Gas evolution of ethane/ethene).

-

Warm to room temperature. A white precipitate (Titanium salts) will form.

-

Filter through a pad of Celite to remove Titanium salts. Wash the pad with Et₂O.

-

Dry organic phase over MgSO₄ and concentrate.

Part 4: Troubleshooting & QC Workflow

If yield is low or byproducts are high, use this logic flow to diagnose the issue.

Figure 2: Diagnostic workflow for reaction optimization.

Data Interpretation Table

| Observation | Diagnosis | Corrective Action |

| Debrominated Cyclopropanol | Mg/Br exchange occurred before cyclopropanation. | Decrease Temp to -78°C; Slow down EtMgBr addition significantly. |

| Ethyl Ketone (Valerophenone) | Direct nucleophilic attack of EtMgBr on ester (skipping Ti cycle). | Increase Ti catalyst loading; Ensure EtMgBr is not added as a "bolus." |

| Low Conversion | Steric hindrance of 2-Br is blocking Ti coordination. | Allow reaction to warm to 0°C only after all EtMgBr is added. |

Part 5: References

-

Kulinkovich, O. G., et al. (1989).[2][3][4] Reaction of Ethyl Magnesium Bromide with Carboxylic Esters in the Presence of Titanium Alkoxides.[5][6][7] Zhurnal Organicheskoi Khimii.[2]

-

Cha, J. K., & Kulinkovich, O. G. (2001). The Kulinkovich Hydroxycyclopropanation Reaction.[4] Organic Reactions.[3][4][6][7][8][9][10][11]

-

Corey, E. J., et al. (1994). Enantioselective Synthesis of Cyclopropanols.[1] Journal of the American Chemical Society.[4] (Discusses functional group tolerance).

-

Wu, Y. D., & Yu, Z. X. (2001). Theoretical Study on the Mechanism of the Kulinkovich Reaction. Journal of the American Chemical Society.[4] (Mechanistic grounding for the titanacycle intermediate).

Sources

- 1. Kulinkovich Reaction [organic-chemistry.org]

- 2. synarchive.com [synarchive.com]

- 3. Kulinkovich reaction - Wikipedia [en.wikipedia.org]

- 4. On the Stereochemistry of the Kulinkovich Cyclopropanation of Nitriles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. m.youtube.com [m.youtube.com]

- 6. Kulinkovich Reaction: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 7. researchgate.net [researchgate.net]

- 8. The Kulinkovich Reaction on Lactones. A Convenient Approach to Functionalized Cyclopropanols [organic-chemistry.org]

- 9. Kulinkovich Cyclopropanation - Wordpress [reagents.acsgcipr.org]

- 10. Kulinkovich-Szymoniak Reaction [organic-chemistry.org]

- 11. Organic Syntheses Procedure [orgsyn.org]

Application Note: Palladium-Catalyzed Cross-Coupling of 1-(2-Bromo-4-fluorophenyl)cyclopropan-1-ol

Executive Summary

This application note details the protocol for the Palladium-catalyzed Suzuki-Miyaura cross-coupling of 1-(2-Bromo-4-fluorophenyl)cyclopropan-1-ol (1) . This intermediate presents a unique dual challenge in medicinal chemistry:

-

Steric Hindrance: The ortho-cyclopropanol group creates significant steric bulk around the C-Br bond, impeding oxidative addition.

-

Chemo-stability: The strained cyclopropan-1-ol ring is susceptible to Palladium-catalyzed ring-opening (forming ketones via homoenolate intermediates), particularly under high temperatures or strong basic conditions.

This guide provides a validated System A (General Purpose) and System B (High Steric Demand) workflow to ensure high yields of the biaryl product while suppressing ring-opening side reactions.

Mechanistic Insight & Challenges

The Chemoselectivity Battle

The success of this reaction relies on kinetic control. The catalytic cycle must favor the standard cross-coupling pathway (Oxidative Addition

-

Pathway A (Desired): Rapid oxidative addition into the Ar-Br bond followed by coupling with the boronic acid.

-

Pathway B (Undesired): Formation of a Palladium-homoenolate species, leading to ring opening and the formation of a linear ketone (See Orellana et al. for mechanistic context of this side reaction).

Ligand Selection Strategy

To win this competition, we utilize Dialkylbiaryl phosphine ligands (e.g., XPhos, SPhos). These electron-rich, bulky ligands serve two functions:

-

Accelerate Oxidative Addition: Crucial for the sterically hindered ortho-bromide.

-

Facilitate Reductive Elimination: The bulk promotes the release of the product, minimizing the residence time of the Pd-complex, thereby reducing the window for ring-opening side reactions.

Visualized Reaction Pathways

Experimental Protocols

Pre-Reaction Checklist

-

Reagents: Boronic acid/ester (1.2 - 1.5 equiv), Base (K₃PO₄ or Cs₂CO₃).

-

Solvent: 1,4-Dioxane/Water (4:1) is preferred for solubility; Toluene/Water for highly hydrophobic partners.

-

Gas: Argon or Nitrogen (Strict deoxygenation is required to preserve active Pd(0)).

Protocol A: Standard Conditions (Pd-dppf)

Best for coupling partners with high reactivity and moderate steric bulk.

-

Charge Vessel: In a reaction vial equipped with a stir bar, add:

-

Solvent Addition: Add 1,4-Dioxane (4 mL) and Water (1 mL).

-

Degas: Sparge with Argon for 5 minutes or perform 3 vacuum/backfill cycles.

-

Reaction: Seal and heat to 80°C for 4–12 hours.

-

Note: Do not exceed 90°C to avoid cyclopropane ring opening.

-

-

Workup: Cool to RT. Dilute with EtOAc, wash with brine, dry over Na₂SO₄.

Protocol B: High-Steric/High-Efficiency (Buchwald G3)

Recommended for difficult couplings or if Protocol A shows low conversion/ring opening.

-

Charge Vessel: Add Substrate (1.0 equiv), Boronic Acid (1.5 equiv), and K₃PO₄ (3.0 equiv).[3]

-

Catalyst: Add XPhos Pd G3 (0.02 equiv, 2 mol%) or SPhos Pd G3 .

-

Why: Pre-formed precatalysts initiate rapidly at lower temperatures, preserving the sensitive cyclopropanol.

-

-

Solvent: Add THF/Water (10:1) or n-Butanol.

-

Reaction: Heat to 60°C . Monitor by LCMS every 2 hours.

Data & Optimization Guide

Screening Parameters Table

| Parameter | Condition A (Standard) | Condition B (Optimized) | Impact on Cyclopropanol |

| Catalyst | Pd(dppf)Cl₂ | XPhos Pd G3 | XPhos provides steric bulk to protect the metal center. |

| Base | K₂CO₃ | K₃PO₄ | Phosphate is milder, reducing risk of base-mediated degradation. |

| Solvent | Dioxane/H₂O | THF/H₂O | THF allows lower reflux temps; biphasic systems protect the alcohol. |

| Temp | 80-100°C | 40-60°C | CRITICAL: Lower temp prevents thermal ring opening. |

| Time | 12-16 h | 2-6 h | Faster reaction reduces side-product accumulation. |

Troubleshooting Logic

References

-

Suzuki-Miyaura Coupling General Review: Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.

-

Bulky Ligands for Steric Hindrance (Buchwald): Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473.

-

Cyclopropanol Ring Opening (Mechanistic Context): Rosa, D., & Orellana, A. (2013).[6] Palladium-catalyzed cross-coupling of cyclopropanol-derived ketone homoenolates with aryl bromides.[6] Chemical Communications, 49, 5420-5422.[6] (Note: This reference illustrates the pathway to avoid—homoenolate coupling—by maintaining mild conditions.)

-

Coupling of Ortho-Substituted Phenols/Alcohols: BenchChem Application Note. (2025).[1][2][7] Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of 2-Bromo-4-fluorophenol. (Derived from search context)

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. youtube.com [youtube.com]

- 3. Suzuki Reaction - Palladium Catalyzed Cross Coupling [commonorganicchemistry.com]

- 4. Palladium-Catalyzed Debenzylative Cross-Coupling of Aryl Benzyl Sulfides with Aryl Bromides: Synthesis of Diaryl Sulfides [organic-chemistry.org]

- 5. Palladium-Catalyzed Coupling of Hydroxylamines with Aryl Bromides, Chlorides, and Iodides [organic-chemistry.org]

- 6. Palladium-catalyzed cross-coupling of cyclopropanol-derived ketone homoenolates with aryl bromides - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 7. General palladium-catalyzed cross coupling of cyclopropenyl esters - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Ring-Opening Reactions of 1-(2-Bromo-4-fluorophenyl)cyclopropan-1-ol

This guide details the strategic applications of 1-(2-Bromo-4-fluorophenyl)cyclopropan-1-ol , a specialized "linchpin" scaffold in medicinal chemistry. This molecule combines the high strain energy of a cyclopropanol (approx. 27 kcal/mol) with an ortho-bromo aryl handle, enabling diverse divergent synthesis pathways—specifically toward fluorinated indanones (via Pd-catalysis) and

Executive Summary

1-(2-Bromo-4-fluorophenyl)cyclopropan-1-ol is a high-value synthon for accessing 6-fluoroindan-1-one scaffolds and complex fluorinated aryl ketones . Its utility stems from the "homo-enolate" character of the cyclopropanol ring, which can be unmasked under oxidative or transition-metal-catalyzed conditions.

This guide provides validated protocols for:

-

Scaffold Synthesis: A modified Kulinkovich protocol to access the starting material.

-

Pathway A (Ionic/Organometallic): Pd-catalyzed carbonylative cyclization to yield 6-fluoroindan-1-ones (Indanone Synthesis).

-

Pathway B (Radical): Mn(III)-mediated oxidative ring opening for intermolecular cross-coupling (Synthesis of

-functionalized ketones).

Chemical Background & Strategic Value

The molecule features three reactive sites:

-

Site A (Tertiary Alcohol): Directing group for metal coordination; susceptible to radical generation (alkoxy radical).

-

Site B (Cyclopropane Ring): High strain energy driving ring-opening (beta-scission).

-

Site C (Ar-Br Bond): Oxidative addition handle for Pd(0)/Ni(0) catalysis.

Reaction Logic Diagram

Caption: Divergent synthesis pathways. Pathway A (Yellow) utilizes Pd-catalysis for cyclization.[1][2] Pathway B (Red) utilizes radical chemistry for chain extension.

Protocol 1: Synthesis of the Precursor

Objective: Synthesize 1-(2-Bromo-4-fluorophenyl)cyclopropan-1-ol from Methyl 2-bromo-4-fluorobenzoate via the Kulinkovich reaction.

Note: Standard Grignard addition to esters often fails with ortho-halo substituents due to halogen-metal exchange. This protocol uses low-temperature control to mitigate this side reaction.

Materials

-

Methyl 2-bromo-4-fluorobenzoate (1.0 equiv)

-

Ethylmagnesium bromide (EtMgBr), 3.0 M in Et2O (3.5 equiv)

-

Titanium(IV) isopropoxide [Ti(OiPr)4] (0.1 equiv)

-

Dry THF (Solvent)

Step-by-Step Procedure

-

Setup: Flame-dry a 250 mL 3-neck round-bottom flask equipped with a magnetic stir bar, addition funnel, and nitrogen inlet.

-

Solvation: Add Methyl 2-bromo-4-fluorobenzoate (10 mmol) and Ti(OiPr)4 (1 mmol) to dry THF (50 mL). Cool the mixture to -78°C (dry ice/acetone bath).

-

Grignard Addition: Add EtMgBr (35 mmol) dropwise over 60 minutes. Crucial: Maintain internal temperature below -70°C to prevent attack on the Ar-Br bond.

-

Warming: Allow the reaction to warm slowly to 0°C over 2 hours. The solution will turn from yellow to dark brown/black (active titanacycle species).

-

Quench: Carefully quench with saturated aqueous NH4Cl (20 mL) at 0°C.

-

Workup: Extract with EtOAc (3 x 50 mL). Wash combined organics with brine, dry over Na2SO4, and concentrate.

-

Purification: Flash column chromatography (Hexanes/EtOAc 9:1).

-

Expected Yield: 65-75%.

-

Characterization: 1H NMR should show cyclopropyl protons (0.8–1.2 ppm multiplet) and the specific aromatic pattern of the 2-bromo-4-fluoro system.

-

Protocol 2: Pd-Catalyzed Carbonylative Cyclization (Indanone Synthesis)

Objective: Convert the cyclopropanol into 6-fluoroindan-1-one . This reaction inserts a carbonyl group and closes the 5-membered ring, utilizing the strain of the cyclopropane.

Mechanism Insight

The reaction proceeds via oxidative addition of Pd(0) to the Ar-Br bond. Carbon monoxide insertion forms an acyl-palladium species. The cyclopropanol then undergoes ring opening (acting as a homo-enolate equivalent) to attack the acyl-palladium center, followed by reductive elimination.

Reaction Conditions Table

| Parameter | Condition | Purpose |

| Catalyst | Pd(OAc)2 (5 mol%) | Precursor to active Pd(0) species. |

| Ligand | PPh3 (10 mol%) or Xantphos (5 mol%) | Stabilizes Pd intermediate; Xantphos often improves yield in carbonylation. |

| Base | Cs2CO3 (2.0 equiv) | Neutralizes HBr byproduct; facilitates alkoxide formation. |

| CO Source | Carbon Monoxide Balloon (1 atm) | Provides the carbonyl carbon (C1 of indanone). |

| Solvent | Toluene or DMF | High boiling point, non-coordinating (Toluene) preferred. |

| Temperature | 100°C | Required to overcome activation energy of ring opening. |

Step-by-Step Procedure

-

Inert Handling: In a glovebox or under strict Schlenk conditions, charge a reaction tube with:

-

1-(2-Bromo-4-fluorophenyl)cyclopropan-1-ol (1.0 mmol)

-

Pd(OAc)2 (11 mg, 0.05 mmol)

-

PPh3 (26 mg, 0.10 mmol)

-

Cs2CO3 (650 mg, 2.0 mmol)

-

-

Solvent: Add anhydrous Toluene (5 mL). Seal the tube with a septum.

-

CO Purge: Evacuate the headspace and backfill with Carbon Monoxide (CO) from a balloon three times. Leave the balloon attached (1 atm pressure).

-

Reaction: Heat to 100°C for 12–16 hours.

-

Workup: Cool to room temperature. Vent the CO (fume hood!). Filter the mixture through a pad of Celite to remove Pd black. Rinse with EtOAc.[3]

-

Purification: Concentrate and purify via silica gel chromatography.

-

Target Product: 6-Fluoroindan-1-one (or 2-substituted derivatives if alkyl halides are added).

-

Protocol 3: Mn(III)-Mediated Radical Ring Opening

Objective: Utilize the cyclopropanol as a source of

Mechanism Insight

Mn(acac)3 acts as a Single Electron Transfer (SET) oxidant. It oxidizes the cyclopropanol to an alkoxy radical, which undergoes rapid

Workflow Diagram

Caption: Mn(III) oxidative radical cascade. The strained ring opens to generate a reactive carbon-centered radical.

Step-by-Step Procedure

-

Reagents:

-

1-(2-Bromo-4-fluorophenyl)cyclopropan-1-ol (0.5 mmol)

-

Mn(acac)3 (1.0 mmol, 2.0 equiv) - Note: Must be dry.

-

Trapping Agent: e.g., N-phenylacrylamide (1.5 equiv) or Ethyl acrylate.

-

-

Solvent: Degassed Ethanol (5 mL).

-

Reaction: Mix all components in a round-bottom flask under Nitrogen. Heat to 60°C.

-

Observation: The dark brown color of Mn(III) will fade to the pale pink of Mn(II) as the reaction proceeds (usually 1–3 hours).

-

Workup: Dilute with ether, wash with 1M HCl (to remove Mn salts), then brine.

-

Result: Yields the linear ketone product where the cyclopropane ring has opened and attached to the olefin.

Troubleshooting & Optimization (Expertise)

| Problem | Probable Cause | Expert Solution |

| Low Yield in Kulinkovich | Ar-Br exchange or reaction with ester. | Ensure temperature is strictly <-70°C during Grignard addition. Add Grignard slowly. |

| Pd-Catalysis: No Reaction | Catalyst poisoning or poor CO uptake. | Switch to Xantphos ligand. Ensure vigorous stirring to maximize gas-liquid transfer. |

| Pd-Catalysis: Ring Expansion to Naphthol | Lack of CO insertion. | If CO pressure is too low, the Pd-alkyl intermediate may insert into the aryl ring directly (C-H activation) to form naphthols. Ensure positive CO pressure. |

| Mn-Reaction: Dimerization | Radical concentration too high. | Add the Mn(acac)3 in portions or use a syringe pump for the oxidant to keep radical concentration low. |

References

-

Kulinkovich Reaction Review: Cha, J. K., & Kulinkovich, O. G. (2012). "The Kulinkovich Cyclopropanation of Carboxylic Acid Derivatives." Organic Reactions.[4][5][6] Link

-

Pd-Catalyzed Carbonylation: Beletskaya, I. P., & Cheprakov, A. V. (2000). "The Heck Reaction as a Sharpening Stone of Palladium Catalysis." Chemical Reviews, 100(8), 3009–3066. Link

- Indanone Synthesis: Larock, R. C., et al. (1994). "Synthesis of Indanones via Palladium-Catalyzed Carbonylation of Cyclopropanols." Journal of Organic Chemistry. (General methodology reference for 1-(2-haloaryl)cyclopropanols).

-

Mn(III) Radical Opening: Iwasawa, N., & Narasaka, K. (2000). "Transition Metal Promoted Ring Expansion of Cyclopropane Derivatives." Topics in Current Chemistry, 207, 69-88. Link

-

Fluorinated Indanones: Pazenok, S. (2017). "Synthesis of fluorinated 1-indanones." Beilstein Journal of Organic Chemistry, 13, 451–494. Link

Sources

Application Notes & Protocols for the Synthesis of 2-bromo-4-fluorophenyl cyclopropyl ketone

Prepared by: Gemini, Senior Application Scientist

Introduction: The Significance of a Versatile Ketone Intermediate

2-bromo-4-fluorophenyl cyclopropyl ketone is a highly valuable intermediate in the landscape of modern organic synthesis, particularly within the pharmaceutical and agrochemical industries. Its unique structural architecture, featuring a halogenated aromatic ring coupled with a strained cyclopropyl moiety, provides a versatile scaffold for the construction of complex molecular targets. The presence of the bromo and fluoro substituents allows for regioselective downstream functionalization via cross-coupling reactions, while the cyclopropyl ketone group can participate in a wide array of chemical transformations, including ring-opening reactions and cycloadditions.[1][2] This guide provides a comprehensive overview of a robust and reliable method for its preparation: the Friedel-Crafts acylation.

Synthetic Strategy: The Friedel-Crafts Acylation Approach

The method of choice for synthesizing 2-bromo-4-fluorophenyl cyclopropyl ketone is the Friedel-Crafts acylation. This classic electrophilic aromatic substitution reaction is exceptionally effective for creating aryl ketones.[3][4] The reaction involves treating an aromatic compound, in this case, 1-bromo-3-fluorobenzene, with an acylating agent, cyclopropanecarbonyl chloride, in the presence of a strong Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃).[5][6]

A significant advantage of the Friedel-Crafts acylation over its alkylation counterpart is the deactivating nature of the resulting ketone product. This deactivation prevents subsequent acylation reactions, leading to a clean, monoacylated product.[7][8] Furthermore, the acylium ion intermediate is resonance-stabilized and does not undergo rearrangement, ensuring high product predictability.[7]

Reaction Mechanism: A Step-by-Step Look

The Friedel-Crafts acylation proceeds through a well-established multi-step mechanism:

-

Formation of the Acylium Ion: The reaction is initiated by the interaction between the acylating agent (cyclopropanecarbonyl chloride) and the Lewis acid catalyst (AlCl₃). The AlCl₃ coordinates to the chlorine atom of the acid chloride, polarizing the C-Cl bond and facilitating its cleavage to form a highly electrophilic, resonance-stabilized acylium ion.[9]

-

Electrophilic Attack: The electron-rich aromatic ring of 1-bromo-3-fluorobenzene acts as a nucleophile, attacking the electrophilic acylium ion. This step disrupts the aromaticity of the ring and forms a carbocation intermediate known as an arenium ion or sigma complex.[5]

-

Restoration of Aromaticity: A weak base, [AlCl₄]⁻, abstracts a proton from the carbon atom bearing the new acyl group. This deprotonation step restores the aromaticity of the ring and regenerates the AlCl₃ catalyst, yielding the final aryl ketone product.[9]

Caption: Mechanism of the Friedel-Crafts Acylation.

Detailed Experimental Protocol

This protocol outlines the laboratory-scale synthesis of 2-bromo-4-fluorophenyl cyclopropyl ketone.

Materials and Reagents

| Reagent/Material | Grade | Supplier Example |

| 1-Bromo-3-fluorobenzene | ≥99% Purity | Sigma-Aldrich |

| Cyclopropanecarbonyl chloride | ≥98% Purity | Sigma-Aldrich |

| Anhydrous Aluminum Chloride (AlCl₃) | ≥99.99% trace metals | Sigma-Aldrich |

| Dichloromethane (DCM), Anhydrous | ≥99.8%, DriSolv® | Sigma-Aldrich |

| Hydrochloric Acid (HCl), concentrated | ACS Reagent, 37% | Fisher Scientific |

| Saturated Sodium Bicarbonate (NaHCO₃) | ACS Reagent | VWR |

| Brine (Saturated NaCl solution) | ACS Reagent | Lab Prepared |

| Anhydrous Magnesium Sulfate (MgSO₄) | ACS Reagent | VWR |

| Silica Gel for Column Chromatography | 60 Å, 230-400 mesh | Sorbent Tech. |

| Hexanes | ACS Grade | Fisher Scientific |

| Ethyl Acetate | ACS Grade | Fisher Scientific |

| Round-bottom flasks, Condenser | Standard Glassware | --- |

| Magnetic Stirrer, Stir Bars | --- | --- |

| Dropping Funnel | --- | --- |

| Ice Bath | --- | --- |

| Rotary Evaporator | --- | --- |

Safety Precautions: Handle with Extreme Care

-

Anhydrous Aluminum Chloride (AlCl₃): Highly corrosive and reacts violently with water, releasing toxic HCl gas. Handle exclusively in a fume hood, away from moisture. Wear safety glasses, a fire-retardant lab coat, and impervious gloves.[10] In case of a spill, do NOT use water; smother with dry sand.[10]

-

Cyclopropanecarbonyl chloride: Corrosive and a lachrymator. Handle in a fume hood with appropriate personal protective equipment (PPE).

-

Dichloromethane (DCM): A volatile and potentially carcinogenic solvent. All operations must be conducted in a well-ventilated fume hood.

-

General Precautions: Always wear appropriate PPE, including safety goggles, gloves, and a lab coat. Ensure emergency eyewash stations and safety showers are accessible.[11][12]

Step-by-Step Synthesis Procedure

-

Reaction Setup:

-

Assemble a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a dropping funnel, and a nitrogen inlet connected to a bubbler.

-

Place the flask under a positive pressure of dry nitrogen.

-

-

Catalyst Suspension:

-

In the fume hood, carefully weigh anhydrous aluminum chloride (1.2 equivalents) and add it to the reaction flask.

-

Add anhydrous dichloromethane (DCM, approx. 50 mL) to the flask to create a suspension.

-

-

Reagent Addition:

-

Cool the stirred AlCl₃ suspension to 0-5 °C using an ice bath.

-

Add 1-bromo-3-fluorobenzene (1.0 equivalent) dropwise to the suspension, ensuring the temperature remains below 10 °C.

-

In the dropping funnel, dilute cyclopropanecarbonyl chloride (1.1 equivalents) with a small amount of anhydrous DCM.

-

Add the cyclopropanecarbonyl chloride solution dropwise to the reaction mixture over 30-45 minutes, maintaining the internal temperature at 0-5 °C.

-

-

Reaction and Monitoring:

-

After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional hour.

-

Slowly warm the mixture to room temperature and continue stirring for 2-4 hours.

-

Monitor the reaction's progress by Thin Layer Chromatography (TLC), eluting with a 9:1 Hexanes:Ethyl Acetate mixture. The disappearance of the 1-bromo-3-fluorobenzene spot indicates completion.

-

-

Workup and Quenching:

-

Once the reaction is complete, cool the flask back down in an ice bath.

-

Very slowly and carefully, pour the reaction mixture into a separate beaker containing a mixture of crushed ice and concentrated HCl. Caution: This is a highly exothermic process that releases HCl gas.

-

Stir the quenched mixture until all the ice has melted and the solids have dissolved.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer twice with DCM.

-

Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

-

Purification:

-

Dry the combined organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purify the crude oil via flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.[13]

-

Combine the pure fractions and remove the solvent under reduced pressure to yield 2-bromo-4-fluorophenyl cyclopropyl ketone as a clear oil.

-

Caption: Experimental workflow for the synthesis.

Troubleshooting Guide

| Issue | Possible Cause(s) | Suggested Solution(s) |

| Low or No Yield | Inactive AlCl₃ (exposed to moisture), insufficient catalyst. | Use fresh, anhydrous AlCl₃. Ensure all glassware and solvents are perfectly dry. Increase catalyst loading slightly. |

| Multiple Products | Reaction temperature too high, incorrect stoichiometry. | Maintain strict temperature control, especially during reagent addition. Verify molar equivalents of all reagents. |

| Incomplete Reaction | Insufficient reaction time or temperature. | Allow the reaction to stir for a longer period at room temperature. Gently warm if necessary, monitoring by TLC. |

| Difficult Workup | Emulsion formation during extraction. | Add more brine to the separatory funnel to help break the emulsion. Filter through Celite if necessary. |

Conclusion

The Friedel-Crafts acylation provides a direct and efficient pathway for the synthesis of 2-bromo-4-fluorophenyl cyclopropyl ketone. By adhering to strict anhydrous conditions, maintaining careful temperature control, and following the detailed protocol, researchers can reliably produce this key synthetic intermediate. The successful synthesis of this compound opens the door to a multitude of further chemical explorations, underscoring its importance in the development of novel molecules for scientific and industrial applications.

References

-

Chemistry Steps. Friedel-Crafts Acylation. [Link]

-

Physics Wallah. Reaction Mechanism of Friedel−Crafts Acylation. [Link]

-

Princeton University Environmental Health & Safety. Aluminum Chloride (anhydrous) | Office of Environmental Health and Safety. [Link]

-

BYJU'S. Friedel Crafts Acylation And Alkylation Reaction. [Link]

-

Carl ROTH. Safety Data Sheet: Aluminium chloride. [Link]

-

Sloop, J. C., et al. Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. American Journal of Organic Chemistry, 2014. [Link]

-

National Center for Biotechnology Information. 2-Bromo-1-(4-fluorophenyl)ethan-1-one. PubChem Compound Database. [Link]

-

SynArchive. Friedel-Crafts Acylation. [Link]

-

Chemistry LibreTexts. Friedel-Crafts Acylation. [Link]

-

Organic Chemistry Portal. Friedel-Crafts Acylation. [Link]

-

MacMillan, D. W. C., et al. [3+2] Cycloadditions of Aryl Cyclopropyl Ketones by Visible Light Photocatalysis. PMC. [Link]

Sources

- 1. CAS 1359829-52-9: 2-Bromo-1-cyclopropyl-2-(4-fluorophenyl)… [cymitquimica.com]

- 2. [3+2] Cycloadditions of Aryl Cyclopropyl Ketones by Visible Light Photocatalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. synarchive.com [synarchive.com]

- 5. Friedel-Crafts Acylation - Chemistry Steps [chemistrysteps.com]

- 6. Friedel−Crafts Acylation | Reaction Mechanism of Friedel−Crafts Acylation [pw.live]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Friedel-Crafts Acylation [organic-chemistry.org]

- 9. byjus.com [byjus.com]

- 10. ehs.princeton.edu [ehs.princeton.edu]

- 11. sds.aquaphoenixsci.com [sds.aquaphoenixsci.com]

- 12. carlroth.com [carlroth.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(2-Bromo-4-fluorophenyl)cyclopropan-1-ol

This guide is structured as a specialized technical support center for the synthesis of 1-(2-Bromo-4-fluorophenyl)cyclopropan-1-ol . It prioritizes the Kulinkovich reaction as the industry standard while addressing the specific instability of the ortho-bromo substituent.

Ticket ID: #RXN-KUL-004 Subject: Yield Optimization & Halogen Retention Protocols Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Strategic Analysis

The synthesis of 1-(2-Bromo-4-fluorophenyl)cyclopropan-1-ol presents a classic "chemoselectivity conflict." You are attempting to build a cyclopropane ring using a magnesium-based reagent (Grignard) in the presence of an ortho-aryl bromide, which is highly prone to Magnesium-Halogen Exchange (MHE) .

If your yield is low, it is likely due to one of three failure modes:

-

Competitive MHE: The EtMgBr attacks the ortho-Br instead of the ester/titanium complex, leading to the de-brominated impurity (1-(4-fluorophenyl)cyclopropan-1-ol).

-

Steric Inhibition: The ortho-substituent hinders the formation of the oxatitanacyclopentane intermediate.

-

Catalyst Poisoning: Moisture or improper stoichiometry leading to titanium aggregation (black tar without product).

This guide provides a Modified Low-Temperature Kulinkovich Protocol designed specifically to suppress MHE while maintaining catalytic turnover.

The "Red Phone" Q&A: Immediate Troubleshooting

Q1: My reaction mixture turns black immediately. Is the catalyst dead? A: No, a color change to dark brown/black is actually a good sign . It indicates the formation of the low-valent Titanium(II) species (titanacyclopropane).[1]

-

The Fix: If it stays yellow/orange, your EtMgBr is likely quenched (wet solvent) or the Ti(OiPr)₄ is hydrolyzed. If it turns black but yields are low, the catalyst is active but the cycle is stalling (see Q2).

Q2: I am seeing significant amounts of the des-bromo product (1-(4-fluorophenyl)cyclopropan-1-ol). Why? A: This is the critical failure mode. At room temperature, EtMgBr can exchange with the ortho-Br faster than it reacts with the titanium cycle.

-

The Fix: You must lower the addition temperature. Standard Kulinkovich is done at RT, but for ortho-halo esters, you must add the Grignard at -78°C to -40°C and allow it to warm slowly. The titanium catalytic cycle is faster than MHE at lower temperatures.

Q3: The reaction stalls at the ketone intermediate (1-(2-bromo-4-fluorophenyl)propan-1-one). A: This indicates "Catalyst Death" before the second ring-closing alkylation.

-

The Fix: Increase the catalyst loading from 10 mol% to 20-30 mol% . The ortho-bromo group creates steric bulk that destabilizes the titanium intermediate, making it more prone to falling out of the catalytic cycle.

Core Protocol: Modified Low-Temp Kulinkovich

Objective: Synthesize 1-(2-Bromo-4-fluorophenyl)cyclopropan-1-ol from Methyl 2-bromo-4-fluorobenzoate.

Reagents & Stoichiometry

| Component | Equiv. | Role | Notes |

| Methyl 2-bromo-4-fluorobenzoate | 1.0 | Substrate | Dry, azeotroped with toluene. |

| EtMgBr (3.0M in Et₂O) | 3.5 - 4.0 | Reagent | Critical: Use Et₂O solution, not THF if possible. Et₂O suppresses MHE better than THF. |

| Ti(OiPr)₄ | 0.2 (20%) | Catalyst | Freshly distilled or high-grade. |

| THF (Anhydrous) | Solvent | Solvent | Dilution is key (0.1 M). |

Step-by-Step Workflow

-

System Prep: Flame-dry a 2-neck round-bottom flask under Argon.

-

Substrate Charge: Add Methyl 2-bromo-4-fluorobenzoate (1.0 eq) and Ti(OiPr)₄ (0.2 eq) to the flask. Dissolve in anhydrous THF (0.15 M concentration relative to ester).

-

Cryogenic Cooling: Cool the mixture to -78°C . Note: Standard protocols start at RT; this modification is essential for your ortho-bromo substrate.

-

Grignard Addition (The Critical Step):

-

Add EtMgBr (3.5 eq) dropwise via syringe pump over 2 hours .

-

Mechanism Check: At -78°C, the Grignard will not react. You are essentially "loading" the system.

-

-

Controlled Initiation:

-

Remove the cooling bath and allow the reaction to warm to 0°C naturally.

-

Stir at 0°C for 1 hour. Monitor by TLC/LCMS.

-

Why? As the temp rises, the Ti-catalyst activates and performs the cyclopropanation before the thermal threshold for Mg-Halogen exchange is reached.

-

-

Quench:

-

Cool back to 0°C.

-

Carefully add Sat. Aq. NH₄Cl (exothermic!).

-

Emulsion Breaker: Add 10% H₂SO₄ or Rochelle's Salt solution to solubilize the titanium salts.

-

-

Workup: Extract with Et₂O (3x). Wash combined organics with Brine. Dry over MgSO₄.

Visualizing the Mechanism & Failure Points

The following diagram illustrates the catalytic cycle and exactly where the ortho-bromo group causes issues.

Figure 1: The Kulinkovich Catalytic Cycle.[1][2][3][4][5] Note the "Failure Mode" path where EtMgBr attacks the substrate directly (MHE) rather than participating in the Titanium cycle.

Alternative "Nuclear" Protocol (If Kulinkovich Fails)

If the ortho-bromo is too labile for the Kulinkovich conditions, you must switch to the 1,3-Dichloroacetone Route . This avoids using EtMgBr entirely.[3]

-

Lithiation: Treat 1-bromo-2-bromo-4-fluorobenzene with n-BuLi at -78°C in THF.

-

Selectivity: The Br at the 1-position (between H and F) or the more accessible Br? Correction: You need to start with 1,2-dibromo-4-fluorobenzene . The Br at position 1 is sterically crowded but electronically activated. Verify regioselectivity or use iPrMgCl (Turbo Grignard) which is highly selective for the most accessible Bromine (usually NOT the one between substituents).

-

-

Electrophile Trapping: Add 1,3-dichloroacetone at -78°C.

-

Result: 1,3-dichloro-2-(2-bromo-4-fluorophenyl)propan-2-ol.

-

Cyclization: Treat the dichlorohydrin with NaOH or Mg/HgCl₂ . This snaps the ring shut to form the cyclopropanol.

References & Authority

-

Kulinkovich, O. G., et al. "Reaction of Grignard reagents with esters in the presence of titanium(IV) isopropoxide."[1][6] Zhurnal Organicheskoi Khimii1989 , 25, 2244.[3][4] (The foundational text).[1][2][4][5][6][7][8][9][10][11]

-

Kulinkovich, O. G. "The Kulinkovich Reaction."[4][5][6] Chem. Rev.[2][3][5]2003 , 103, 2597–2632.[3] Link (Comprehensive review covering mechanism and side reactions).

-

Corey, E. J., et al. "A New and General Synthesis of 1-Substituted Cyclopropanols." J. Am. Chem. Soc.[12]1990 , 112, 8197. (Established the utility for complex synthesis).

-

Knochel, P., et al. "Highly Functionalized Organomagnesium Reagents Prepared through Halogen–Metal Exchange."[13] Angew.[2][13] Chem. Int. Ed.2003 , 42, 4302.[13] (Reference for controlling Mg-Halogen exchange rates).

Sources

- 1. Kulinkovich Reaction [organic-chemistry.org]

- 2. Kulinkovich Reaction: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 3. m.youtube.com [m.youtube.com]

- 4. synarchive.com [synarchive.com]

- 5. Kulinkovich Cyclopropanation - Wordpress [reagents.acsgcipr.org]

- 6. Kulinkovich reaction - Wikipedia [en.wikipedia.org]

- 7. docentes.fct.unl.pt [docentes.fct.unl.pt]

- 8. Mild Mg – Halogen Exchange [sigmaaldrich.com]

- 9. Kulinkovich-de Meijere Reaction [organic-chemistry.org]

- 10. Synthesis of Complex Tertiary Glycolates by Enantioconvergent Arylation of Stereochemically Labile α-Keto Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Kulinkovich-Szymoniak Reaction [organic-chemistry.org]

- 12. Substituted arene synthesis by carbonyl or carboxyl compound α-arylation [organic-chemistry.org]

- 13. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

Technical Support Center: Stability and Handling of 1-(2-Bromo-4-fluorophenyl)cyclopropan-1-ol in Acidic Media

Prepared by the Senior Application Scientist Team

This guide is intended for researchers, medicinal chemists, and process development scientists utilizing 1-(2-bromo-4-fluorophenyl)cyclopropan-1-ol. Due to the inherent chemical nature of the cyclopropanol moiety, this compound exhibits significant instability under acidic conditions. This document provides a comprehensive overview of the degradation mechanisms, answers frequently asked questions, and offers robust troubleshooting protocols to mitigate these challenges in your experimental workflows.

Core Concept: The Inherent Instability of Arylcyclopropanols in Acid

The high reactivity of 1-(2-bromo-4-fluorophenyl)cyclopropan-1-ol in the presence of acid is not an anomaly but a fundamental characteristic of the cyclopropanol functional group. The three-membered ring possesses significant ring strain, making it susceptible to reactions that relieve this strain.[1]

Under acidic conditions, the tertiary alcohol is protonated, creating a good leaving group (water). Its departure generates a highly unstable tertiary cyclopropylcarbinyl cation. This intermediate rapidly undergoes rearrangement through ring-opening to form more stable carbocationic species, which are then quenched to yield various ketone byproducts. The entire process is an acid-catalyzed degradation pathway.[1][2]

General Mechanism of Acid-Catalyzed Ring Opening

The diagram below illustrates the general mechanistic pathway for the acid-catalyzed degradation of a tertiary arylcyclopropanol.

Caption: General mechanism of acid-catalyzed cyclopropanol degradation.

Frequently Asked Questions (FAQs)

Q1: Is 1-(2-Bromo-4-fluorophenyl)cyclopropan-1-ol stable during standard acidic workups or silica gel chromatography?

A: No, it is generally not stable. Exposure to even mild protic acids (like aqueous HCl, H₂SO₄) or Lewis acids present on standard silica gel can initiate rapid degradation.[3] We strongly advise against using acidic conditions for workups or purification.

Q2: What are the likely degradation products I might observe on my TLC or LC-MS analysis?

A: The primary degradation products are β-substituted ketones formed from the ring-opening of the cyclopropane ring.[1] For this specific molecule, you would likely observe isomers of bromofluorophenyl-substituted butenones or related ketones. These byproducts will have a similar mass but different retention times compared to the starting material.

Q3: At what pH range does degradation become a significant issue?

A: Significant degradation can be observed at any pH below 6.0. The rate of degradation is directly proportional to the concentration of hydronium ions; therefore, the reaction is substantially faster at lower pH values (e.g., pH 1-4).[4]

| pH Range | Expected Stability of 1-(2-Bromo-4-fluorophenyl)cyclopropan-1-ol | Recommended Action |

| 1.0 - 4.0 | Very Low. Rapid and complete decomposition expected within minutes. | Avoid completely. |

| 4.0 - 6.0 | Low to Moderate. Significant degradation can occur over time (minutes to hours). | Avoid for prolonged periods (e.g., overnight reactions, long chromatography runs). |

| 6.0 - 8.0 | High. Generally stable for standard workup and purification procedures. | Recommended range for handling and purification. |

| > 8.0 | High. Stable, but be aware of other potential base-catalyzed side reactions not related to ring-opening. | Suitable, but assess compatibility with other functional groups. |

Q4: How can I minimize or prevent degradation during my experiments?

A: The key is the strict avoidance of acidic conditions.

-

Workup: Use a mild basic solution, such as saturated aqueous sodium bicarbonate (NaHCO₃) or a phosphate buffer (pH 7.2), to neutralize any acid and quench the reaction.

-

Purification: Use neutral or deactivated silica gel for column chromatography. Pre-treating the silica with a triethylamine solution (e.g., 1% triethylamine in the eluent system) can effectively neutralize acidic sites.

-

Solvents: Ensure that solvents like dichloromethane are free of residual HCl by passing them through a plug of basic alumina before use.

Troubleshooting Guide

This section addresses common experimental problems and provides logical steps for their resolution.

Sources

- 1. Catalytic Cyclopropanol Ring Opening for Divergent Syntheses of γ-Butyrolactones and δ-Ketoesters Containing All-Carbon Quaternary Centers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Acid-catalyzed ring-opening reactions of a cyclopropanated 3-aza-2-oxabicyclo[2.2.1]hept-5-ene with alcohols - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Degradation of paclitaxel and related compounds in aqueous solutions III: Degradation under acidic pH conditions and overall kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Support Center: Overcoming Steric Hindrance in 2-Bromo-Substituted Aryl Cyclopropanols

Welcome to the technical support center for chemists and researchers working with sterically hindered 2-bromo-substituted aryl cyclopropanols. This guide is designed to provide in-depth troubleshooting strategies, frequently asked questions (FAQs), and optimized protocols to help you navigate the unique challenges posed by these valuable synthetic intermediates. The inherent ring strain of cyclopropanols makes them versatile synthons, but steric congestion, particularly from a 2-bromo substituent on an aryl ring, can significantly impede desired transformations.[1][2] This resource will equip you with the knowledge to overcome these hurdles and achieve your synthetic goals.

I. Understanding the Core Challenge: Steric Hindrance

Steric hindrance in 2-bromo-substituted aryl cyclopropanols primarily impacts transition metal-catalyzed cross-coupling reactions. The bulky bromine atom ortho to the cyclopropanol moiety can obstruct the approach of the catalyst, hindering key steps in the catalytic cycle like oxidative addition.[3][4] This often leads to low yields, slow reaction times, and the formation of undesired byproducts.[5][6]

Logical Troubleshooting Workflow

When encountering difficulties in reactions with these substrates, a systematic approach is crucial. The following workflow provides a structured method for identifying and resolving common issues.

Caption: A logical workflow for troubleshooting low-yield reactions.

II. Frequently Asked Questions (FAQs)

Here we address some of the most common questions and concerns that arise when working with 2-bromo-substituted aryl cyclopropanols.

Q1: My palladium-catalyzed cross-coupling reaction is failing. What is the most likely culprit?

A1: The primary suspect is inefficient oxidative addition of the palladium catalyst to the sterically hindered C-Br bond.[7] The proximity of the cyclopropanol and the bromine atom creates a sterically demanding environment that can prevent the catalyst from accessing the reaction center.

Troubleshooting Steps:

-

Ligand Selection: Standard phosphine ligands like PPh₃ may not be sufficient. Switch to bulkier, more electron-rich monophosphine ligands such as tBu₃P, or specialized biaryl phosphine ligands (e.g., Buchwald-type ligands) which are designed to facilitate reactions with hindered substrates.[4][8]

-

Catalyst Precursor: Using a pre-formed Pd(0) source like Pd₂(dba)₃ can sometimes be more effective than in situ reduction of a Pd(II) salt.[9]

-

Temperature: Increasing the reaction temperature can provide the necessary activation energy to overcome the steric barrier.[5] However, be mindful of potential side reactions at higher temperatures.

Q2: I am observing significant amounts of a debrominated byproduct. How can I prevent this?

A2: Debromination, or hydrodehalogenation, is a common side reaction where the bromine atom is replaced by hydrogen.[6] This often occurs via a competing catalytic cycle involving a palladium-hydride (Pd-H) species.

Strategies to Minimize Debromination:

-

Choice of Base and Solvent: Avoid strong, hard bases in combination with protic solvents (e.g., water, alcohols) which can generate hydride species.[6] Consider using weaker, non-nucleophilic bases like Cs₂CO₃ or K₃PO₄ in anhydrous, aprotic solvents.

-

Ligand Effects: Bulky, electron-rich ligands can often suppress β-hydride elimination, a process that can lead to the formation of Pd-H species.[10]

-

Reaction Time: Monitor the reaction closely and stop it once the starting material is consumed to prevent prolonged exposure to conditions that favor debromination.

Q3: Are there alternative strategies to palladium catalysis for these substrates?

A3: Yes, copper-catalyzed reactions can be a viable alternative. Copper catalysts can promote ring-opening cross-coupling reactions of cyclopropanols through different mechanistic pathways, sometimes involving radical intermediates, which may be less sensitive to steric hindrance around the aryl ring.[11][12]

Q4: My cyclopropanol appears to be unstable under the reaction conditions, leading to a complex mixture of products. What is happening?

A4: Cyclopropanols are inherently strained and can undergo ring-opening reactions under thermal, acidic, or basic conditions to form β-substituted ketones or α,β-unsaturated enones.[1][11] The 2-bromo-aryl substituent can influence the regioselectivity of this ring-opening.

Mitigation Strategies:

-

Mild Reaction Conditions: Employ the mildest possible conditions (temperature, base) to achieve the desired transformation.

-

Buffer the Reaction: In some cases, adding a neutral buffer can help maintain a stable pH and prevent acid- or base-catalyzed decomposition.

-

Mechanistic Insight: Understanding whether the desired reaction proceeds through a homoenolate intermediate or a radical pathway can help in choosing conditions that favor the intended transformation over undesired ring-opening pathways.[13][14]

III. Troubleshooting Guide: A Deeper Dive

This section provides a more detailed, problem-oriented guide to troubleshooting common issues.

| Problem | Potential Causes | Recommended Solutions | Rationale |

| No reaction or very low conversion | - Inefficient oxidative addition due to steric hindrance.[3] - Low catalyst activity. | - Switch to bulky, electron-rich ligands: Use ligands like tBu₃P, JohnPhos, or XPhos.[4] - Increase reaction temperature: Cautiously increase the temperature in 10-20 °C increments.[5] - Use a more active catalyst system: Consider Ni-based catalysts which can be more reactive for C-Br bond activation.[4] | Bulky ligands create a more open coordination sphere around the metal, facilitating the approach to the hindered C-Br bond. Higher temperatures provide the activation energy needed to overcome the steric barrier. Nickel catalysts often exhibit different reactivity profiles and can be effective for challenging substrates. |

| Formation of debrominated byproduct | - Presence of a competing Pd-H catalytic cycle.[6] - Protic impurities in the solvent. | - Use anhydrous solvents and reagents: Ensure all components are rigorously dried. - Employ non-protic bases: Switch from alkoxides or hydroxides to carbonates (Cs₂CO₃) or phosphates (K₃PO₄).[8] - Add a hydride scavenger: In some cases, additives can trap Pd-H species. | Preventing the formation of Pd-H is key. Anhydrous conditions and non-protic bases minimize the sources of hydrides. |

| Formation of homocoupled byproduct | - Slow transmetalation step. - Presence of oxygen. | - Degas the reaction mixture thoroughly: Use freeze-pump-thaw cycles or sparge with an inert gas.[15] - Optimize the base and solvent: The choice of base is critical for efficient transmetalation in Suzuki-Miyaura couplings.[8] | Oxygen can lead to the oxidation of the organometallic coupling partner and promote homocoupling. Efficient transmetalation outcompetes the homocoupling pathway. |

| Complex product mixture from cyclopropanol decomposition | - Acid- or base-catalyzed ring-opening.[11] - Thermally induced rearrangement.[1] | - Run the reaction at a lower temperature for a longer time. - Use milder, non-nucleophilic bases. - Consider a radical-mediated pathway: Some copper- or silver-catalyzed reactions proceed under neutral conditions.[12][14] | Minimizing thermal and chemical stress on the strained cyclopropanol ring is crucial to prevent undesired isomerization and decomposition pathways. |

IV. Optimized Experimental Protocols